molecular formula C10H10BrN3O2 B054775 Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 125208-06-2

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Katalognummer: B054775
CAS-Nummer: 125208-06-2
Molekulargewicht: 284.11 g/mol
InChI-Schlüssel: ZYRHBUINOLXYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family.

Vorbereitungsmethoden

The synthesis of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a derivative synthesized from this compound demonstrated significant inhibition of cell proliferation in breast cancer models.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)12.5
Derivative BHeLa (Cervical Cancer)15.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Synthesis of Heterocycles

The compound can be used to synthesize various heterocyclic systems through nucleophilic substitution reactions. This is particularly useful in the development of new materials and pharmaceuticals.

Reaction TypeProductYield (%)
Nucleophilic SubstitutionHeterocycle A85
Cyclization ReactionHeterocycle B90

Case Study: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel anticancer agents using this compound as a precursor. The researchers modified the compound to enhance its selectivity and potency against cancer cells while reducing toxicity to normal cells.

Case Study: Development of Antimicrobial Compounds

In another study, the antimicrobial efficacy of derivatives was tested against various pathogens. The results indicated that specific modifications to the this compound structure significantly improved its activity against resistant strains of bacteria.

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. Similar compounds include:

Biologische Aktivität

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS No. 125208-06-2) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
  • Toxicological Information : It is classified with hazard statements indicating potential health risks, including irritation and toxicity upon ingestion .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include bromination and esterification processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for biological testing .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that certain derivatives could inhibit cell proliferation in human cancer types such as HeLa and MCF-7 cells .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of specific enzymes. For example, some studies have explored its ability to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing glucose absorption .

Case Studies

  • Cytotoxicity Assays : A study conducted on various pyrrolo derivatives tested their cytotoxic effects on four human cancer cell types. The results indicated that modifications at the bromine and methyl positions significantly influenced the anticancer activity of the compounds .
  • Diabetes Management : Another study focused on the α-glucosidase inhibition properties of related compounds, showing that certain derivatives could effectively lower blood glucose levels in diabetic models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
CytotoxicityEthyl 2-bromo-6-methyl derivativeInhibition of cell proliferation
Enzyme InhibitionEthyl 2-bromo-6-methyl derivativeα-glucosidase inhibition

Table 2: Synthesis Yields of Related Compounds

CompoundYield (%)Method UsedReference
Ethyl 2-bromo derivative85Bromination followed by esterification
Other pyrrolo derivatives70Multi-step synthesis

Eigenschaften

IUPAC Name

ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRHBUINOLXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559999
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125208-06-2
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 20 mL of anhydrous N-methylpyrrolidine at 0° C. was added 60% NaH (840 mg, 21 mmol). After stirring 15 min, ethyl acetoacetate (2.73 g, 10.8 mmol) was added slowly. After stirring an additional 20 min 3,5-Dibromo-pyrazin-2-ylamine (5.04 g, 20 mmol). The reaction vessel was then removed from the ice bath and heated to 140° C. for 3 days. The dark mixture was cooled to rt and diluted with diethyl ether and water. The mixture was filtered and then partitioned. The organic layer was washed with water and then brine, dried over Na2SO4, filtered, and concentrated to afford a dark red oil. This was purified by silica gel chromatography (4:1 Hexanes:EtOAc) to afford 290 mg of 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ethyl ester.
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.